Stachybocin B
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Overview
Description
Stachybocin B is a natural product found in Stachybotrys with data available.
Scientific Research Applications
Endothelin Receptor Antagonism
Stachybocin B, along with stachybocins A and C, has been identified as an antagonist of endothelin receptors. These compounds were isolated from Stachybotrys sp. M6222 and exhibit inhibitory activity against 125I-ET-1 binding to rat ETA, human ETA, and human ETB receptors. This compound specifically is a derivative of stachybocin A, characterized by an additional hydroxy group. These properties suggest potential applications in research related to endothelin-related biological processes and diseases (Nakamura et al., 1995); (Ogawa et al., 1995).
Anti-HIV Activity
This compound has been identified in the sponge-derived fungus Stachybotrys chartarum MXH-X73, along with other phenylspirodrimanes and stachybosides. These compounds have been tested for anti-HIV activity, with one of the compounds showing inhibitory effects on HIV-1 replication by targeting reverse transcriptase. This indicates a potential role for this compound in anti-HIV research, particularly in understanding how these compounds can be leveraged for therapeutic purposes (Ma et al., 2013).
Antibacterial Properties
Research on the marine fungus Stachybotrys sp. strain MF347 revealed that this compound, along with other spirocyclic drimanes, exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests that this compound may have potential applications in the development of new antibacterial agents, especially for drug-resistant strains (Wu et al., 2014).
Properties
Molecular Formula |
C52H70N2O11 |
---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(2S)-6-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |
InChI |
InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-35(55)19-28-32(41(30)64-51)24-53(44(28)60)18-10-9-11-34(46(62)63)54-25-33-29(45(54)61)20-36(56)31-22-52(65-42(31)33)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1 |
InChI Key |
ZRTGPZGAMCJZNA-CRDDFVEESA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)O)C)O)(C)C |
Synonyms |
stachybocin B STB B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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